4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-keto-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide.
Reduction: Formation of 4-hydroxy-2-hydroxy-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide
- 6-Chloro-4-hydroxy-2-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-2H-chromene-3-sulfonamide
Uniqueness
4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific quinoline structure and the presence of both hydroxyl and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H10N4O3 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H10N4O3/c19-11-8-4-1-2-5-9(8)17-12(20)10(11)13(21)18-14-15-6-3-7-16-14/h1-7H,(H2,17,19,20)(H,15,16,18,21) |
InChI Key |
BLSPBFWAEBMEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=NC=CC=N3)O |
Origin of Product |
United States |
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